molecular formula C16H13F2NO B14323240 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one CAS No. 106484-12-2

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one

Katalognummer: B14323240
CAS-Nummer: 106484-12-2
Molekulargewicht: 273.28 g/mol
InChI-Schlüssel: JPZHCYMRYDEDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one is an organic compound that belongs to the class of phenylhydrazines It contains a phenylhydrazide moiety, which consists of a hydrazide substituent attached to a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one typically involves the reaction of aniline with 3,4-difluorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
  • 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones

Uniqueness

3-Anilino-1-(3,4-difluorophenyl)but-2-en-1-one is unique due to its specific structural features, such as the presence of both an aniline group and a difluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

106484-12-2

Molekularformel

C16H13F2NO

Molekulargewicht

273.28 g/mol

IUPAC-Name

3-anilino-1-(3,4-difluorophenyl)but-2-en-1-one

InChI

InChI=1S/C16H13F2NO/c1-11(19-13-5-3-2-4-6-13)9-16(20)12-7-8-14(17)15(18)10-12/h2-10,19H,1H3

InChI-Schlüssel

JPZHCYMRYDEDEA-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)C1=CC(=C(C=C1)F)F)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.